2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is a chemical compound with the molecular formula C10H12BrNO3. This compound features a brominated benzo[d][1,4]dioxin moiety, which is a significant structural motif in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol typically involves the following steps:
Chemical Reactions Analysis
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Scientific Research Applications
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The brominated benzo[d][1,4]dioxin moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound lacks the bromine atom, which may result in different biological activities and reactivity.
8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride: The presence of a methoxy group instead of a bromine atom can significantly alter the compound’s properties and applications.
Biological Activity
2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
The molecular formula of this compound is C10H10BrN1O3, with a molecular weight of approximately 257.08 g/mol. The compound features a bromine atom at the 8th position of the benzo[b][1,4]dioxin scaffold, contributing to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C10H10BrN1O3 |
Molecular Weight | 257.08 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by the introduction of an amine group. The reaction conditions can be optimized for yield and purity using various solvents and reagents.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through covalent bonding. The aldehyde functionality can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine atom may facilitate halogen bonding interactions that influence the compound's binding affinity to target sites in biological systems .
Pharmacological Effects
Research indicates that compounds within the benzo[b][1,4]dioxin class exhibit a range of biological activities:
Antiviral Activity: Some derivatives have shown promising antiviral effects against viruses like Tobacco Mosaic Virus (TMV), with structure–activity relationship studies revealing that specific substitutions on the benzene ring significantly affect their efficacy .
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways. For example, it may downregulate the expression of key activators in bacterial secretion systems .
Cytotoxicity: Preliminary studies suggest varying degrees of cytotoxicity against cancer cell lines. The presence of the bromine substituent may enhance selectivity toward tumor cells compared to normal cells .
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral properties of various benzo[b][1,4]dioxin derivatives against TMV. The results indicated that compounds with specific functional groups exhibited over 40% inactivation at concentrations as low as 500 mg/L .
Study 2: Enzyme Activity Modulation
In another investigation focusing on Type III secretion systems in pathogenic bacteria, the compound was found to inhibit secretion significantly at concentrations above its IC50 value (50 μM), suggesting its potential as a therapeutic agent against bacterial infections .
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol |
InChI |
InChI=1S/C10H12BrNO3/c11-7-3-6(8(13)5-12)4-9-10(7)15-2-1-14-9/h3-4,8,13H,1-2,5,12H2 |
InChI Key |
IRYWDOFXQPISLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(CN)O |
Origin of Product |
United States |
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